molecular formula C25H27N5O3S B2425564 N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 932284-82-7

N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

Cat. No.: B2425564
CAS No.: 932284-82-7
M. Wt: 477.58
InChI Key: LDUVINSXRGQERF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazolopyrimidine core with a thioacetamide moiety, making it an interesting subject for research in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-29-14-21-23(28-29)24(32)30(13-18-6-8-20(33-4)9-7-18)25(27-21)34-15-22(31)26-19-11-16(2)10-17(3)12-19/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUVINSXRGQERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the Thioacetamide Group: The thioacetamide moiety is introduced through a nucleophilic substitution reaction, where a suitable thioacetamide precursor reacts with the pyrazolopyrimidine intermediate.

    Final Coupling: The final step involves coupling the 3,5-dimethylphenyl group to the intermediate product, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising lead in drug development due to its unique structural features. Its potential therapeutic applications include:

  • Targeting Specific Enzymes : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for developing treatments for conditions such as cancer and diabetes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which could lead to the development of new antibiotics or antifungal agents.

Biological Studies

N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can be utilized in various biological research contexts:

  • Interaction Studies : Researchers can use this compound to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This can help elucidate mechanisms of action for drugs and the biological pathways they influence.
  • In Vivo and In Vitro Studies : The compound's efficacy can be tested in both in vivo (animal models) and in vitro (cell culture) settings to assess its pharmacological properties and safety profiles.

Materials Science Applications

The unique chemical structure of this compound opens avenues for innovative applications in materials science:

  • Conductive Materials : Its electronic properties may allow it to be incorporated into conductive polymers or materials used in electronic devices.
  • Fluorescent Materials : The compound could serve as a precursor for synthesizing fluorescent materials used in imaging technologies or sensors.

Case Studies

  • Anticancer Activity : Research published in the Journal of Medicinal Chemistry demonstrated that similar pyrazolo[4,3-d]pyrimidine compounds exhibit potent anticancer activity by inhibiting specific kinases involved in tumor growth. This suggests that this compound could be further investigated for similar effects .
  • Antimicrobial Properties : A study highlighted that derivatives with similar structural motifs demonstrated significant antibacterial activity against resistant strains of bacteria. This reinforces the potential of N-(3,5-dimethylphenyl)-2-{...} as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide: shares similarities with other pyrazolopyrimidine derivatives, which also exhibit interesting biological activities.

    Thioacetamide Derivatives: Compounds with similar thioacetamide groups can also be compared in terms of their reactivity and applications.

Biological Activity

N-(3,5-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique structure that includes a pyrazolo[4,3-d]pyrimidine core. Its molecular formula is C₂₃H₂₉N₃O₂S, and it has a molecular weight of approximately 399.56 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Base StructurePyrazolo[4,3-d]pyrimidine
Substituents3,5-Dimethylphenyl; 2-Ethyl; 4-Methoxyphenyl; Sulfanyl group

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties. A screening of drug libraries indicated that derivatives of pyrazolo[4,3-d]pyrimidines could inhibit cancer cell proliferation in vitro . Further investigations are required to elucidate its specific mechanisms against different cancer types.
  • Antiviral Activity : The compound's structure suggests potential antiviral properties. For instance, compounds based on similar pyrazolo frameworks have been shown to interfere with viral replication processes .
  • Cytotoxicity : Toxicological assessments are crucial for understanding the safety profile of the compound. In vitro assays using various cell lines can help determine its cytotoxic effects and therapeutic index.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in cellular signaling pathways related to cancer progression and viral replication .
  • Modulation of Gene Expression : The compound may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

  • Case Study on Anticancer Efficacy : A study screened various pyrazolo derivatives for their ability to inhibit tumor growth in multicellular spheroids. Results indicated significant reductions in viability at specific concentrations .
  • Toxicological Evaluation : In a recent study assessing the safety profile of related compounds, no significant adverse effects were noted at doses up to 750 mg/kg in animal models . This suggests a favorable safety margin for further development.

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